molecular formula C10H10N4O2 B5088581 1-phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

1-phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

Cat. No.: B5088581
M. Wt: 218.21 g/mol
InChI Key: QMWSWTRMGMLAOL-UHFFFAOYSA-N
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Description

1-Phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is a heterocyclic compound featuring an imidazole ring fused with a tetrahydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylenediamine with glyoxal in the presence of an acid catalyst, followed by cyclization and oxidation steps . The reaction conditions often require precise temperature control and the use of solvents such as ethanol or acetic acid to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield tetrahydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-2,5-dione derivatives, while substitution reactions can produce various substituted imidazole compounds.

Scientific Research Applications

1-Phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 1-phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Imidazole: A simpler heterocyclic compound with a single imidazole ring.

    Benzimidazole: Contains a fused benzene and imidazole ring.

    Tetrahydroimidazole: A reduced form of imidazole with additional hydrogen atoms.

Uniqueness: 1-Phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural complexity can enhance its reactivity and potential for diverse applications compared to simpler imidazole derivatives.

Properties

IUPAC Name

4-phenyl-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c15-9-11-7-8(13-9)14(10(16)12-7)6-4-2-1-3-5-6/h1-5,7-8H,(H,12,16)(H2,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWSWTRMGMLAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3C(NC(=O)N3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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